1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is a unique organogermanium compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of germanium, along with the bicyclic framework, imparts distinctive chemical and physical properties to the molecule.
Vorbereitungsmethoden
The synthesis of 1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with appropriate organic precursors. One common synthetic route includes the reaction of germanium tetrachloride with 2,8,9-trioxa-5-aza-1-bicyclo[3.3.3]undecane in the presence of a benzoylating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the germanium compound.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various organogermanium hydrides.
Wissenschaftliche Forschungsanwendungen
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Organogermanium compounds, including this one, have been studied for their potential biological activities, such as anti-cancer and immunomodulatory effects.
Medicine: Research is ongoing to explore the therapeutic potential of organogermanium compounds in treating various diseases. Their ability to modulate immune responses and exhibit anti-tumor activity is of particular interest.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane exerts its effects is not fully understood. it is believed that the compound interacts with cellular components through its germanium center. The molecular targets and pathways involved may include interactions with proteins and nucleic acids, leading to modulation of cellular processes. Further research is needed to elucidate the exact mechanisms and pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane: This compound incorporates boron instead of germanium and exhibits different chemical properties and reactivity.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This silicon-containing analog has distinct physical and chemical properties compared to the germanium compound.
Bicyclo[3.3.3]undecane and its N-bridgehead derivatives: These compounds have similar bicyclic structures but differ in the heteroatoms present, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its germanium center, which imparts specific properties and reactivity that are not observed in its silicon or boron analogs.
Eigenschaften
CAS-Nummer |
88102-99-2 |
---|---|
Molekularformel |
C13H17GeNO5 |
Molekulargewicht |
339.91 g/mol |
IUPAC-Name |
2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl benzoate |
InChI |
InChI=1S/C13H17GeNO5/c16-13(12-4-2-1-3-5-12)20-14-17-9-6-15(7-10-18-14)8-11-19-14/h1-5H,6-11H2 |
InChI-Schlüssel |
DRYAQQQXRSKGAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Ge]2(OCCN1CCO2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.